N-(2-isopropylphenyl)-2-phenoxyacetamide
Description
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-phenoxy-N-(2-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C17H19NO2/c1-13(2)15-10-6-7-11-16(15)18-17(19)12-20-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,18,19) |
InChI Key |
HQNAOHAIKXJFDD-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1NC(=O)COC2=CC=CC=C2 |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenoxy Acetamide Derivatives
Nimesulide (N-(2-phenoxyphenyl)acetamide)
- Structure: Lacks the isopropyl group; instead, a second phenoxy group is attached to the phenyl ring.
- Activity: Clinically used as a non-steroidal anti-inflammatory drug (NSAID) with COX-2 selectivity.
2-(2-Methoxyphenoxy)-N-[4-(5-methylisoxazol-3-yl)sulfamoylphenyl]acetamide
- Structure: Incorporates a methoxy-phenoxy group and a sulfamoyl-linked isoxazole.
- Activity : Sulfamoyl groups are associated with enhanced solubility and enzyme inhibition (e.g., carbonic anhydrase).
- Key Difference : The sulfamoyl moiety introduces hydrogen-bonding capacity, contrasting with the hydrophobic isopropyl group in the target compound .
N-(3-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)acetamide
- Structure: Shares the isopropylphenoxy group but includes an amino-methylphenyl substituent.
- Activity: Amino groups may facilitate interactions with acidic residues in biological targets (e.g., kinases or GPCRs).
Halogenated and Bicyclic Analogs
2-Chloro-N-(2,6-diisopropylphenyl)acetamide
- Structure : Chloro substituent at the acetamide α-carbon and diisopropylphenyl group.
- Activity : Chlorine enhances electrophilicity, possibly increasing reactivity toward nucleophilic targets (e.g., cysteine proteases).
- Key Difference : The α-chloro group may confer higher toxicity risks compared to the unsubstituted acetamide in the target compound .
2-(Substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide
Pharmacological Profile vs. Structural Features
The table below summarizes structural and inferred pharmacological differences:
Preparation Methods
Nucleophilic Substitution via Chloroacetamide Intermediate
The most widely documented approach involves a two-step sequence starting with 2-isopropylaniline. In the first step, 2-chloro-N-(2-isopropylphenyl)acetamide is synthesized by reacting 2-isopropylaniline with chloroacetyl chloride in dichloromethane (DCM) under basic conditions. A typical procedure employs a 1:1.2 molar ratio of aniline to chloroacetyl chloride, with K<sub>2</sub>CO<sub>3</sub> (3.6 equiv) as the base at 0°C for 4–6 hours. The intermediate is isolated in 85–90% yield after crystallization with hexane/ethyl acetate.
In the second step, the chloroacetamide undergoes nucleophilic aromatic substitution with phenol. The reaction is conducted in acetone using K<sub>2</sub>CO<sub>3</sub> (3.0 equiv) and catalytic KI (0.2 equiv) at room temperature for 10–12 hours. This method yields the target compound in 68–75% after column chromatography (silica gel, hexane/ethyl acetate gradient).
Key reaction:
Direct Condensation of Phenoxyacetyl Chloride
An alternative one-pot method involves the reaction of 2-isopropylaniline with phenoxyacetyl chloride in tetrahydrofuran (THF) using triethylamine (TEA) as a base. This approach eliminates the need for isolating the chloroacetamide intermediate but requires stringent moisture control. The reaction proceeds at 0°C for 2 hours, followed by room temperature stirring for 12 hours, achieving a 65–70% yield.
Optimization of Reaction Conditions
Solvent and Base Screening
Comparative studies reveal significant yield variations based on solvent-base combinations:
| Solvent | Base | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acetone | K<sub>2</sub>CO<sub>3</sub> | RT | 12 | 75 |
| Toluene | K<sub>2</sub>CO<sub>3</sub> | Reflux | 6 | 42 |
| DMF | NaH | 60°C | 8 | 68 |
| THF | TEA | RT | 12 | 70 |
Acetone/K<sub>2</sub>CO<sub>3</sub> emerges as the optimal system due to its ability to solubilize both aromatic and acetamide components while minimizing side reactions.
Catalytic Effects
The addition of KI (0.2 equiv) in acetone increases yields by 15–20% through a halogen-exchange mechanism, facilitating the substitution process. In contrast, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) show negligible improvements (<5%).
Analytical Characterization
Spectroscopic Data
IR (KBr, cm<sup>-1</sup>):
-
3280 (N–H stretch, amide)
-
1604 (C=C aromatic)
-
1248 (C–O–C asymmetric stretch)
<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):
-
δ 1.25 (d, J = 6.8 Hz, 6H, CH(CH<sub>3</sub>)<sub>2</sub>)
-
δ 3.20 (septet, J = 6.8 Hz, 1H, CH(CH<sub>3</sub>)<sub>2</sub>)
-
δ 6.90–7.40 (m, 9H, Ar–H)
ESI-MS:
Purity Assessment
HPLC analysis (C18 column, MeOH/H<sub>2</sub>O 70:30) confirms ≥98% purity for column-purified samples, compared to 89–92% for recrystallized products.
Challenges and Mitigation Strategies
Competing Hydrolysis
The chloroacetamide intermediate is susceptible to hydrolysis in aqueous conditions. This is mitigated by using anhydrous solvents and molecular sieves during the first reaction step.
Phenol Reactivity
Phenol’s lower nucleophilicity compared to substituted phenols necessitates extended reaction times (12 vs. 6 hours for 4-nitrophenol derivatives). Microwave-assisted synthesis at 80°C reduces this to 3 hours but requires specialized equipment.
Comparative Method Evaluation
| Parameter | Nucleophilic Substitution | Direct Condensation |
|---|---|---|
| Total Yield | 68–75% | 65–70% |
| Purity | ≥98% | 90–92% |
| Reaction Steps | 2 | 1 |
| Purification Complexity | High (chromatography) | Moderate (recrystallization) |
The two-step nucleophilic substitution method remains preferred for large-scale synthesis due to superior yields and purity, despite requiring intermediate isolation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
